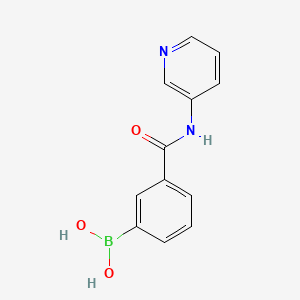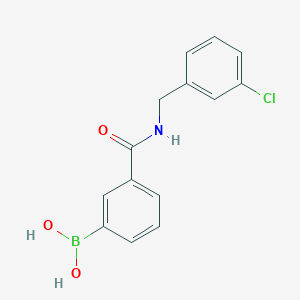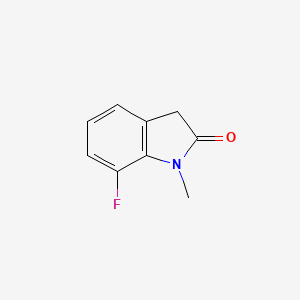
1-(2-Hydroxyethyl)-1H-indazol-6-ol
Descripción general
Descripción
1-(2-Hydroxyethyl)-1H-indazol-6-ol is an organic compound belonging to the indazole family Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This specific compound features a hydroxyethyl group at the first position and a hydroxyl group at the sixth position of the indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)-1H-indazol-6-ol can be synthesized through several methods:
Method 1: Starting from 6-nitroindazole, the nitro group can be reduced to an amino group using hydrogenation. The resulting 6-aminoindazole can then be reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Method 2: Another approach involves the cyclization of 2-(2-nitrophenyl)ethanol with hydrazine hydrate, followed by reduction of the nitro group to form the desired compound.
Industrial Production Methods: Industrial production typically involves the optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-pressure hydrogenation for the reduction steps and continuous flow reactors for the cyclization process to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxyethyl)-1H-indazol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming 1-ethyl-1H-indazole.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base like pyridine.
Major Products:
Oxidation: 1-(2-Oxoethyl)-1H-indazol-6-one.
Reduction: 1-Ethyl-1H-indazole.
Substitution: 1-(2-Chloroethyl)-1H-indazol-6-ol.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-1H-indazol-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)-1H-indazol-6-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It may act as an agonist or antagonist at various receptors, altering cellular signaling pathways.
Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic applications.
Comparación Con Compuestos Similares
1-(2-Hydroxyethyl)-1H-indazole: Lacks the hydroxyl group at the sixth position.
1-(2-Hydroxyethyl)-1H-benzimidazole: Contains a benzimidazole ring instead of an indazole ring.
1-(2-Hydroxyethyl)-1H-pyrazole: Features a pyrazole ring without the fused benzene ring.
Uniqueness: 1-(2-Hydroxyethyl)-1H-indazol-6-ol is unique due to the presence of both a hydroxyethyl group and a hydroxyl group on the indazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)indazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-4-3-11-9-5-8(13)2-1-7(9)6-10-11/h1-2,5-6,12-13H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJUBQWEEPBBHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N(N=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468287 | |
| Record name | 1-(2-Hydroxyethyl)-1H-indazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874668-60-7 | |
| Record name | 6-Hydroxy-1H-indazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874668-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Hydroxyethyl)-1H-indazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-ethylchromeno[3,4-d]imidazol-4-one](/img/structure/B3359690.png)





![{3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid](/img/structure/B3359727.png)





